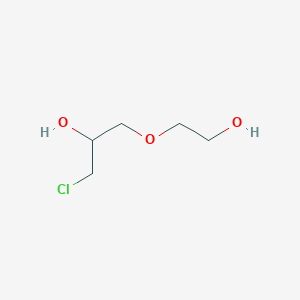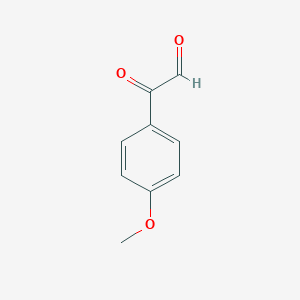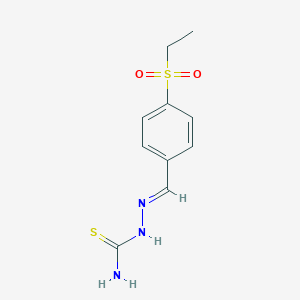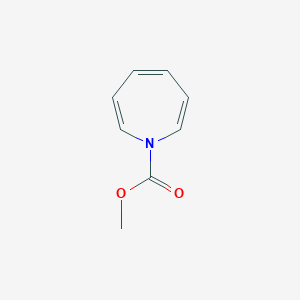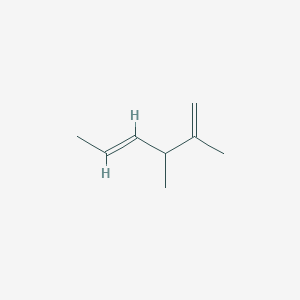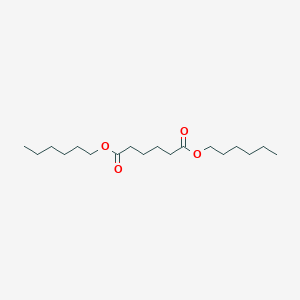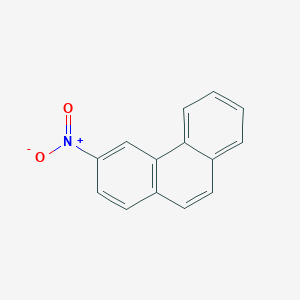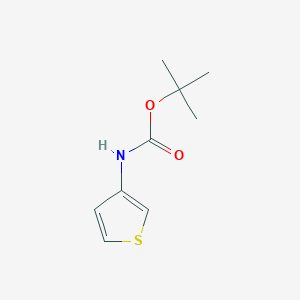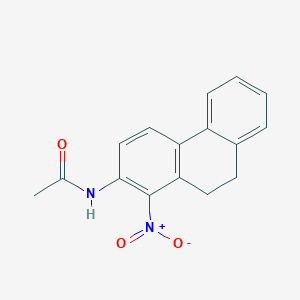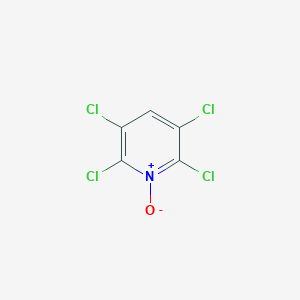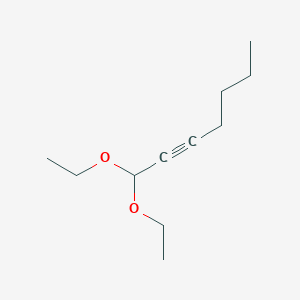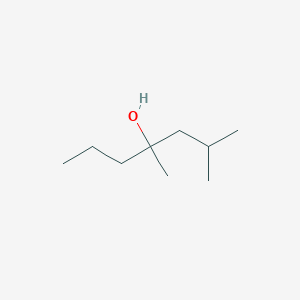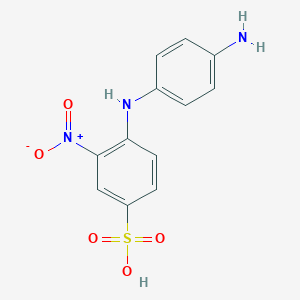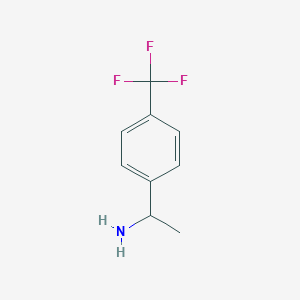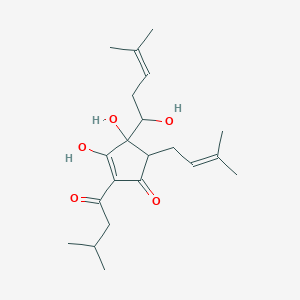
3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one is a naturally occurring compound that belongs to the family of polyketides. It is commonly known as solanapyrone A and is produced by various species of fungi, including Ascochyta rabiei, which is responsible for the disease known as Ascochyta blight in chickpea plants. This compound has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of solanapyrone A is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. Studies have shown that solanapyrone A can inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, solanapyrone A has been shown to inhibit the activity of various kinases and phosphatases, which play a role in cell signaling and communication.
Biochemische Und Physiologische Effekte
Solanapyrone A has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of immune function. Studies have also shown that solanapyrone A can inhibit the production of reactive oxygen species, which are involved in the development of oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using solanapyrone A in lab experiments is that it is a naturally occurring compound that can be easily synthesized using a multi-step process. In addition, solanapyrone A has been shown to exhibit a range of biological activities, making it a potential candidate for the development of new therapeutic agents. However, one limitation of using solanapyrone A in lab experiments is that it can be difficult to obtain in large quantities, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving solanapyrone A. One area of interest is the development of new therapeutic agents based on the structure and activity of solanapyrone A. Researchers may also investigate the potential use of solanapyrone A in the treatment of various diseases, including cancer and infectious diseases. In addition, further studies may be conducted to elucidate the mechanism of action of solanapyrone A and to identify new targets for its activity.
Synthesemethoden
The synthesis of solanapyrone A can be achieved through a multi-step process involving the use of various chemical reagents and catalysts. The first step involves the condensation of two molecules of acetylacetone to form 2,4-pentanedione. This is followed by a series of reactions involving the addition of various substituents to the cyclopentenone ring, including the introduction of a hydroxyl group, a methyl group, and an enone group. The final step involves the reduction of the enone group to form the cyclopentenol ring, resulting in the formation of solanapyrone A.
Wissenschaftliche Forschungsanwendungen
Solanapyrone A has been found to exhibit a range of biological activities, including antifungal, antibacterial, and antitumor properties. It has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases. In addition, solanapyrone A has been shown to have antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
16892-01-6 |
|---|---|
Produktname |
3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one |
Molekularformel |
C21H32O5 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
3,4-dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C21H32O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h7-8,14-15,17,23,25-26H,9-11H2,1-6H3 |
InChI-Schlüssel |
LOONUJJGHHFUCE-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(CC=C(C)C)O)O)O |
Kanonische SMILES |
CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(CC=C(C)C)O)O)O |
Andere CAS-Nummern |
24149-26-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



